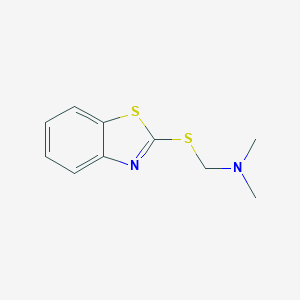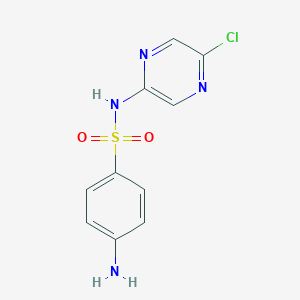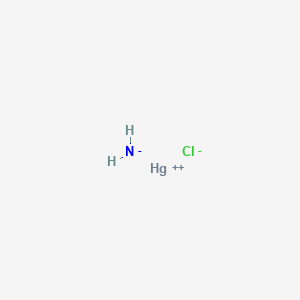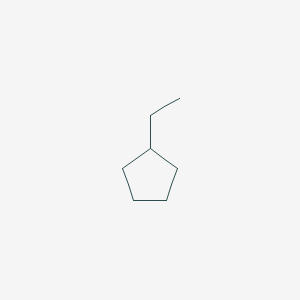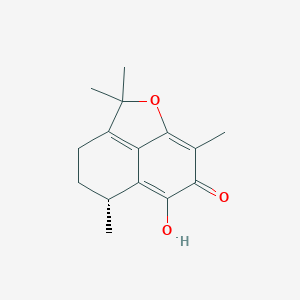
Perezinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perezinone is a natural product that has been isolated from the fungus, Phoma sp. It has been found to possess a range of interesting biological activities and has attracted considerable attention from the scientific community.
Mecanismo De Acción
The mechanism of action of perezinone is not fully understood. However, it is thought to act by inhibiting the growth of microorganisms by disrupting their cell membrane. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Perezinone has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans, Staphylococcus aureus, and Escherichia coli. It has also been found to induce apoptosis in cancer cells and to have immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of perezinone is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of microbial growth and development. However, one of the limitations of perezinone is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on perezinone. One area of interest is the development of new drugs based on the structure of perezinone. Another area of interest is the study of the mechanisms of action of perezinone, which could lead to the development of new antimicrobial agents. Additionally, the immunomodulatory effects of perezinone could be further explored for their potential use in the treatment of autoimmune diseases. Finally, the synthesis of new derivatives of perezinone could lead to the discovery of compounds with even more potent biological activities.
Métodos De Síntesis
Perezinone is a complex natural product that has been synthesized by several research groups. The most common method for synthesizing perezinone involves the use of a palladium-catalyzed cross-coupling reaction between a vinyl iodide and a boronic acid. The reaction is carried out under mild conditions and results in a high yield of perezinone.
Aplicaciones Científicas De Investigación
Perezinone has been found to possess a range of interesting biological activities, including antifungal, antibacterial, and antitumor activities. It has also been found to have immunomodulatory effects and to be a potent inhibitor of the enzyme, acetylcholinesterase. These properties make perezinone a promising candidate for the development of new drugs.
Propiedades
Número CAS |
10124-08-0 |
|---|---|
Nombre del producto |
Perezinone |
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(7R)-9-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4(12),8-trien-10-one |
InChI |
InChI=1S/C15H18O3/c1-7-5-6-9-11-10(7)13(17)12(16)8(2)14(11)18-15(9,3)4/h7,17H,5-6H2,1-4H3/t7-/m1/s1 |
Clave InChI |
GPLYVANRJRWDMO-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
SMILES |
CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
SMILES canónico |
CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



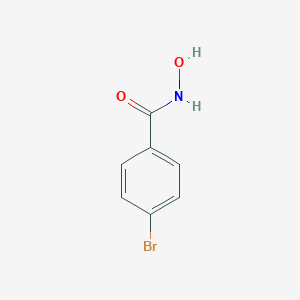
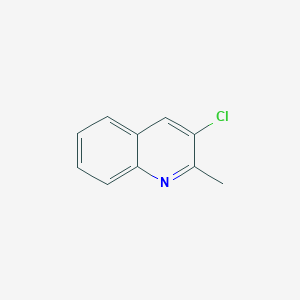
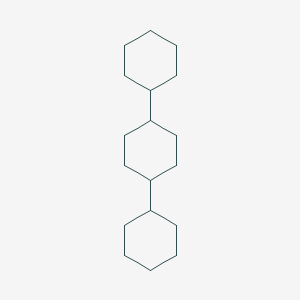
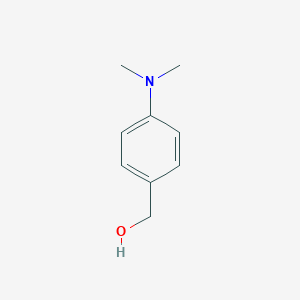
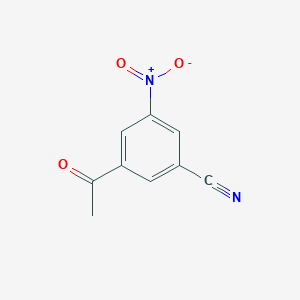
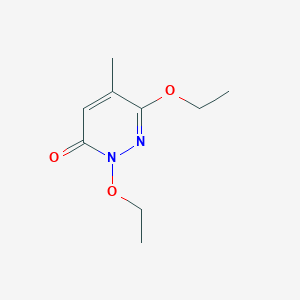
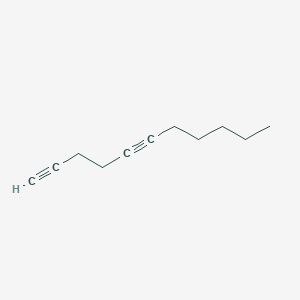
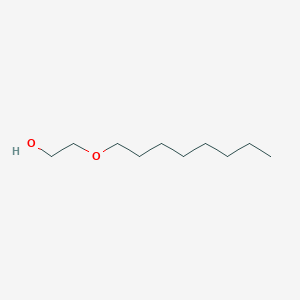
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)
